molecular formula C8H10N2O B13793603 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine

Cat. No.: B13793603
M. Wt: 150.18 g/mol
InChI Key: OKNOBVWPUCQTMB-UHFFFAOYSA-N
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Description

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine is an organic compound with the molecular formula C8H10N2O It is a derivative of furo[3,4-c]pyridine and is known for its unique chemical structure, which includes a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine typically involves the condensation of furo[3,4-c]pyridine derivatives with appropriate methylating agents under acidic conditions. One common method includes the reaction of furo[3,4-c]pyridine with formaldehyde derivatives, followed by reduction and decarboxylation steps to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives. Substitution reactions result in various substituted furo[3,4-c]pyridine compounds.

Scientific Research Applications

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine is unique due to its amine functional group, which imparts different chemical reactivity and biological activity compared to its hydroxyl counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine

InChI

InChI=1S/C8H10N2O/c1-5-8(9)7-4-11-3-6(7)2-10-5/h2H,3-4,9H2,1H3

InChI Key

OKNOBVWPUCQTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2COCC2=C1N

Origin of Product

United States

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